molecular formula C16H17N3O3 B6129583 N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

Cat. No.: B6129583
M. Wt: 299.32 g/mol
InChI Key: OKNCITWDKZLAPF-NVMNQCDNSA-N
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Description

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a Schiff base linkage, which is formed by the condensation of an amine and an aldehyde or ketone. The presence of hydroxyl groups and aromatic rings in its structure contributes to its reactivity and potential biological activity.

Properties

IUPAC Name

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-2-3-5-14(11)17-10-16(22)19-18-9-12-6-7-13(20)8-15(12)21/h2-9,17,20-21H,10H2,1H3,(H,19,22)/b18-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNCITWDKZLAPF-NVMNQCDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C\C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-(2-methylanilino)acetamide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the Schiff base linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation, often in the presence of a catalyst like sulfuric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use as a therapeutic agent due to its biological activity.

Mechanism of Action

The mechanism of action of N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s hydroxyl groups and Schiff base linkage may allow it to interact with enzymes or receptors, potentially inhibiting or modulating their activity. The aromatic rings may also facilitate interactions with biological membranes or other macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

Uniqueness

N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its Schiff base linkage and hydroxyl groups differentiate it from other similar compounds, providing unique opportunities for research and application.

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